molecular formula C10H15N5O4 B118269 2'-Deoxyadenosine monohydrate CAS No. 16373-93-6

2'-Deoxyadenosine monohydrate

Cat. No. B118269
CAS RN: 16373-93-6
M. Wt: 269.26 g/mol
InChI Key: WZJWHIMNXWKNTO-VWZUFWLJSA-N
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Description

2’-Deoxyadenosine monohydrate, also known as Adenine deoxyriboside, is a deoxyribonucleoside . It is an adenosine nucleotide that can be synthesized by the enzyme adenosine kinase . It is used by some cells as an energy source under energy stress conditions and to affect cAMP levels .


Synthesis Analysis

2’-Deoxyadenosine monohydrate can be synthesized by the enzyme adenosine kinase . It can also be produced using glucose, acetaldehyde, and nucleobase with the coexpression of three enzymes in one E. coli strain .


Molecular Structure Analysis

The molecular formula of 2’-Deoxyadenosine monohydrate is C10H15N5O4 . Its molecular weight is 269.26 g/mol .


Chemical Reactions Analysis

2’-Deoxyadenosine monohydrate is a competitive inhibitor of phosphodiesterase, which breaks down cyclic nucleotides to their corresponding monophosphate form .


Physical And Chemical Properties Analysis

2’-Deoxyadenosine monohydrate is a powder that is soluble in water (25 mg/mL, clear to slightly hazy, colorless to faintly yellow) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Energy Source Under Stress Conditions

    • Application Summary : 2’-Deoxyadenosine monohydrate is used by some cells as an energy source under energy stress conditions .
  • Study of Adenosine Analogues

    • Application Summary : 2’-Deoxyadenosine monohydrate is used in comparison studies of the functions of adenosine analogues on various biological processes .
  • Nucleoside Supplementation

    • Application Summary : 2’-Deoxyadenosine monohydrate is used as a component for nucleoside supplementation .
  • Estimation of DNA Global Methylation Rate

    • Application Summary : 2’-Deoxyadenosine monohydrate is used as a standard to estimate the DNA global methylation rate in proliferating oil palm embryogenic suspensions .
  • Reversal of SAMHD1 Inhibition

    • Application Summary : 2’-Deoxyadenosine monohydrate has been used to reverse the inhibition of the Sterile Alpha Motif (SAM) and Histidine-Aspartate (HD) domain-containing protein (SAMHD1) by human immunodeficiency virus (HIV-1) and hepatitis B virus (HBV) .
  • Estimation of cAMP Levels

    • Application Summary : 2’-Deoxyadenosine monohydrate is used by some cells to affect cAMP levels .

Safety And Hazards

2’-Deoxyadenosine monohydrate is harmful if swallowed . It is very toxic in contact with skin and irritating to eyes, respiratory system, and skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWHIMNXWKNTO-VWZUFWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801036040
Record name 2'-Deoxyadenosine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxyadenosine monohydrate

CAS RN

16373-93-6
Record name 2'-Deoxyadenosine hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016373936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxyadenosine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Deoxyadenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-DEOXYADENOSINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79D3BS9UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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